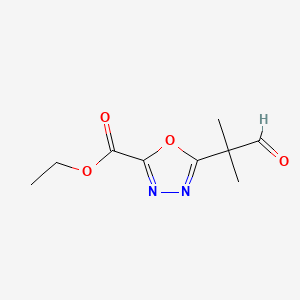
3-cyano-N-(pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-(pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) attached to the benzamide structure, which also includes a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(pyridin-3-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions
3-cyano-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the cyano group or other parts of the molecule are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce amine derivatives.
科学的研究の応用
作用機序
The mechanism of action of 3-cyano-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2). This interaction reduces the production of IL-17, a key proinflammatory cytokine, thereby exhibiting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
N-(pyridin-3-yl)benzamide derivatives: These compounds share a similar core structure but may have different substituents that alter their chemical and biological properties.
3-cyanopyridines: These compounds also contain a cyano group attached to a pyridine ring and exhibit various pharmacological activities.
Uniqueness
3-cyano-N-(pyridin-3-yl)benzamide is unique due to its specific combination of a cyano group and a benzamide structure with a pyridine ring
特性
分子式 |
C13H9N3O |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
3-cyano-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H9N3O/c14-8-10-3-1-4-11(7-10)13(17)16-12-5-2-6-15-9-12/h1-7,9H,(H,16,17) |
InChIキー |
ZHNUXVUFGZDTIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)

